molecular formula C22H37NO5 B031139 Prostaglandin D2 Ethanolamide CAS No. 398138-28-8

Prostaglandin D2 Ethanolamide

Cat. No.: B031139
CAS No.: 398138-28-8
M. Wt: 395.5 g/mol
InChI Key: KEYDJKSQFDUAGF-YIRKRNQHSA-N
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Mechanism of Action

Target of Action

Prostaglandin D2 Ethanolamide, also known as Prostamide D2, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is mainly expressed by key cells involved in type 2 immune responses, including T helper type 2 (TH2) cells, type 2 innate lymphoid cells, and eosinophils . It also interacts with the Aldo-keto reductase family 1 member C3 .

Mode of Action

Prostamide D2 interacts with its targets, leading to a series of biological actions. It is inactive against recombinant prostanoid receptors, including the D prostanoid receptor . It increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide .

Biochemical Pathways

Prostamide D2 is involved in various biochemical pathways. It is a major prostaglandin produced by mast cells and also by other immune cells such as TH2 cells and dendritic cells . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Prostaglandin D2 (PGD2) stimulates three distinct types of G protein-coupled receptors: DP1, CRTH2 (DP2), and F type of prostanoid (FP) receptors .

Pharmacokinetics

It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages . More research is needed to fully understand the ADME properties of Prostamide D2.

Result of Action

The interaction of Prostamide D2 with its targets has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . It also induces apoptosis in colorectal carcinoma cell lines .

Action Environment

The action of Prostamide D2 can be influenced by various environmental factors. For instance, its concentration in asthma patients is 10 times higher than in control patients, especially after it is brought into contact with allergens, air pollution, secondhand smoke, and smoke

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin D2 Ethanolamide is synthesized through the metabolism of anandamide by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . The biosynthesis can be increased when anandamide metabolism is diminished by the deletion of fatty acid amide hydrolase .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is likely carried out in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and interaction with other molecules.

Common Reagents and Conditions: The synthesis of this compound involves the use of cyclooxygenase enzymes and prostaglandin D synthase . The reaction conditions typically include the presence of these enzymes and appropriate substrates, such as anandamide.

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself. it can further undergo metabolic transformations to produce other bioactive lipids.

Scientific Research Applications

Prostaglandin D2 Ethanolamide has several scientific research applications, including:

Comparison with Similar Compounds

  • Prostaglandin D2
  • Prostaglandin E2
  • Prostaglandin F2a
  • Prostamide F2a
  • Prostamide E2

Biological Activity

Prostaglandin D2 Ethanolamide (PGD2-EA) is a bioactive lipid compound derived from the metabolism of arachidonic acid and anandamide. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in oncology and neurobiology. This article explores the biological activity of PGD2-EA, focusing on its mechanisms of action, effects on cancer cells, and implications for various physiological processes.

Chemical Structure and Synthesis

PGD2-EA is synthesized through the condensation of the carboxy group of prostaglandin D2 with the amino group of ethanolamine. Its chemical formula is C22H37NO5C_{22}H_{37}NO_5, with a molecular weight of 373.54 g/mol. The synthesis pathway typically involves the action of cyclooxygenase enzymes, particularly COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin D2, followed by its reaction with ethanolamine to form PGD2-EA .

Induction of Apoptosis

One of the most notable biological activities of PGD2-EA is its ability to induce apoptosis in cancer cells. Research indicates that PGD2-EA can inhibit antioxidant systems such as glutathione and thioredoxin, leading to increased oxidative stress within cells. This oxidative stress triggers endoplasmic reticulum (ER) stress responses and ultimately results in programmed cell death .

Key Findings:

  • PGD2-EA has been shown to effectively induce apoptosis in skin cancer cell lines, including melanoma and non-melanoma skin cancers (NMSC) .
  • The cytotoxic effects are independent of known prostanoid receptors (DP1, DP2) and are mediated through metabolic products like 15-deoxy-Δ12,14-PGJ2 .

Biological Activities Beyond Cancer

In addition to its role in cancer biology, PGD2-EA is implicated in several other physiological processes:

  • Neuronal Activity : PGD2-EA has been observed to increase the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, suggesting a potential role in modulating neuronal excitability .
  • Inflammation : The compound may participate in inflammatory responses, although specific mechanisms remain under investigation.

Comparative Analysis with Related Compounds

PGD2-EA shares structural similarities with other bioactive lipids. Below is a comparison table highlighting some related compounds:

Compound NameStructure SimilarityBiological Activity
Prostaglandin E2Similar prostanoid structureInvolved in inflammation and pain modulation
AnandamideContains an ethanolamide moietyEndocannabinoid involved in pain and appetite
15-deoxy-Δ12,14-prostaglandin J2Related prostaglandinApoptosis induction in various cancer types

PGD2-EA's unique mechanism involving oxidative stress modulation distinguishes it from other prostaglandins and endocannabinoids that may not exert similar effects on cellular antioxidant systems .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of PGD2-EA:

  • Skin Cancer Research : A study demonstrated that PGD2-EA induces significant apoptosis in skin cancer cells by activating oxidative stress pathways. The research utilized mass spectrometry to identify metabolic products contributing to this effect .
  • Neuropharmacology : Investigations into PGD2-EA's effects on neuronal activity revealed its potential as a modulator of synaptic transmission, which could have implications for treating neurological disorders .

Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJKSQFDUAGF-YIRKRNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

398138-28-8
Record name Prostaglandin D2 ethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398138-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PGD2 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?

A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.

Q2: Could prostamide D2 interact with prostanoid receptors?

A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.

Q3: What are the potential research applications for understanding prostamide D2 formation?

A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:

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